molecular formula C11H8BrN3O3 B6320507 1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240574-93-9

1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No. B6320507
CAS RN: 1240574-93-9
M. Wt: 310.10 g/mol
InChI Key: RGKVLUJQMWDCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that is used in a variety of scientific applications. It has a broad range of uses, from basic laboratory experiments to more complex biochemical and physiological studies. This compound is also used in the synthesis of other compounds and has been found to have a range of beneficial effects in various areas of research.

Scientific Research Applications

Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) indicates a growing interest in understanding their occurrence, environmental fate, and toxicity. These studies call for more research on the detection, occurrence, and effects of such compounds due to their increasing application and potential risks. This context suggests that "1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one" could be of interest in studies related to flame retardancy and environmental persistence of brominated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis and Applications of Brominated Compounds

The practical synthesis of brominated biphenyls, like "2-Fluoro-4-bromobiphenyl," highlights the ongoing research in developing efficient, scalable methods for synthesizing brominated organic molecules. Such work underscores the importance of brominated compounds in pharmaceuticals, indicating potential research applications for related compounds in medicinal chemistry and drug synthesis (Qiu et al., 2009).

Antifungal Applications

Research into small molecules against Fusarium oxysporum suggests interest in chemical compounds with specific functional groups for antifungal applications. The study of structure–activity relationships (SAR) in this context points to the potential for "1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one" to be explored for its antifungal or antimicrobial properties, given the relevance of its structural features in pharmacophore design (Kaddouri et al., 2022).

properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKVLUJQMWDCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one

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